An In-depth Technical Guide on the Chemical Properties of 3,4,5,6-Tetramethyloctane
An In-depth Technical Guide on the Chemical Properties of 3,4,5,6-Tetramethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3,4,5,6-tetramethyloctane. The information is compiled from various chemical databases and literature sources, presenting both computed and experimental data where available. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or be working with this compound.
Core Chemical Properties
3,4,5,6-Tetramethyloctane is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3][4][5][6][7][8][9][10][11][12][13] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at positions 3, 4, 5, and 6. The presence of multiple chiral centers implies the existence of several stereoisomers.
Table 1: Chemical and Physical Properties of 3,4,5,6-Tetramethyloctane
| Property | Value | Unit | Source/Method |
| Identifiers | |||
| IUPAC Name | 3,4,5,6-tetramethyloctane | - | [2] |
| CAS Number | 62185-21-1 | - | [2][4][12] |
| Molecular Formula | C12H26 | - | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| InChI | InChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3 | - | [1][2][3] |
| InChIKey | NADJQGPTQSFIHB-UHFFFAOYSA-N | - | [1][2][3] |
| SMILES | CCC(C)C(C)C(C)C(C)CC | - | [1][2] |
| Physical Properties | |||
| Molecular Weight | 170.33 | g/mol | [1][2][10] |
| Boiling Point (Normal) | 472.20 | K (199.05 °C) | [1][6] Joback Calculated |
| Melting Point (Fusion) | 165.00 | K (-108.15 °C) | [6] Joback Calculated |
| Critical Temperature | 646.78 | K | [1][6] Joback Calculated |
| Critical Pressure | 1829.41 | kPa | [1][6] Joback Calculated |
| Thermodynamic Properties | |||
| Enthalpy of Vaporization | 40.75 | kJ/mol | [1][6] Joback Calculated |
| Enthalpy of Fusion | 12.74 | kJ/mol | [1][6] Joback Calculated |
| Standard Gibbs Free Energy of Formation | 40.40 | kJ/mol | [1][6] Joback Calculated |
| Enthalpy of Formation (gas) | -312.13 | kJ/mol | [1][6] Joback Calculated |
| Solubility and Partitioning | |||
| LogP (Octanol/Water Partition Coefficient) | 4.351 | - | [1][6] Crippen Calculated |
| Water Solubility (log10WS) | -3.88 | mol/L | [1][6] Crippen Calculated |
| Chromatographic Properties | |||
| Kovats Retention Index (non-polar) | 1100.60 - 1116.3 | - | [1][2][3] Experimental |
| Volumetric Properties | |||
| McGowan's Characteristic Volume | 179.940 | ml/mol | [1][6] McGowan Calculated |
Experimental Protocols
While specific experimental data for 3,4,5,6-tetramethyloctane is limited, the following section outlines generalized protocols for determining the key chemical properties of branched alkanes. These methods are standard in organic chemistry and can be applied to characterize this compound.
The synthesis of a specific, highly-branched alkane like 3,4,5,6-tetramethyloctane can be challenging. A common strategy involves a Grignard reaction to create a tertiary alcohol, followed by dehydration and hydrogenation.[14]
Protocol:
-
Grignard Reaction: React a suitable alkyl magnesium halide (Grignard reagent) with a ketone or ester that will result in the desired carbon skeleton. For 3,4,5,6-tetramethyloctane, a multi-step synthesis would likely be required, potentially involving the coupling of smaller branched fragments.
-
Dehydration: The resulting tertiary alcohol is dehydrated to an alkene using a strong acid catalyst such as phosphoric acid.[14]
-
Hydrogenation: The alkene is then hydrogenated to the corresponding alkane using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[14]
-
Purification: The final product would be purified using fractional distillation or preparative gas chromatography to isolate the desired isomer.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the Thiele tube method is often employed.[15]
Protocol:
-
Sample Preparation: A small amount (less than 0.5 mL) of 3,4,5,6-tetramethyloctane is placed in a small test tube or a Durham tube.[15]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled.[15]
-
Observation: At the boiling point, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[16]
The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[17][18]
Protocol (Pycnometer Method):
-
Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.
-
Filling the Pycnometer: The pycnometer is filled with 3,4,5,6-tetramethyloctane, ensuring no air bubbles are present.
-
Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.[17]
-
Weighing the Filled Pycnometer: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
The solubility of a nonpolar compound like 3,4,5,6-tetramethyloctane in a polar solvent such as water is expected to be very low. A common method for determining the solubility of sparingly soluble substances is the slow-stir method.[19]
Protocol:
-
Sample Preparation: An excess amount of 3,4,5,6-tetramethyloctane is added to a known volume of water in a sealed vessel.
-
Equilibration: The mixture is stirred slowly for an extended period (24-48 hours) to allow for equilibration without forming an emulsion.[19]
-
Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.
-
Sampling: A sample of the aqueous phase is carefully removed, ensuring no organic phase is included.
-
Analysis: The concentration of 3,4,5,6-tetramethyloctane in the aqueous sample is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high degree of branching, the proton NMR spectrum is expected to show complex signal overlap in the upfield region (typically 0.5-2.0 ppm for alkanes).[4] Protons on methyl, methylene, and methine groups will have characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for the different carbon environments (primary, secondary, tertiary), aiding in the confirmation of the carbon skeleton.
-
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is essential for the unambiguous structural elucidation of complex branched alkanes.[9][20]
Mass Spectrometry (MS):
-
Electron Ionization (EI): When analyzed by GC-MS with electron ionization, 3,4,5,6-tetramethyloctane is expected to undergo significant fragmentation.[1][21]
-
Fragmentation Pattern: Cleavage will be favored at the branching points to form more stable secondary and tertiary carbocations.[2][3] The molecular ion peak (M+) may be of very low abundance or absent.[1][3] The fragmentation pattern serves as a molecular fingerprint for identification.
Visualization of Experimental Workflow
Given the absence of known signaling or metabolic pathways for 3,4,5,6-tetramethyloctane, the following diagram illustrates a logical workflow for the synthesis and characterization of such a novel branched alkane.
References
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- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
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- 8. academic.oup.com [academic.oup.com]
- 9. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]
- 12. researchgate.net [researchgate.net]
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- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. pm.szczecin.pl [pm.szczecin.pl]
- 18. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ch.ic.ac.uk [ch.ic.ac.uk]
